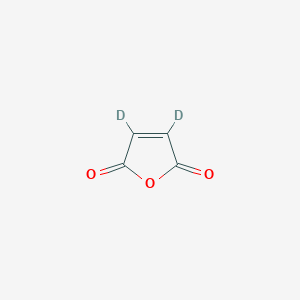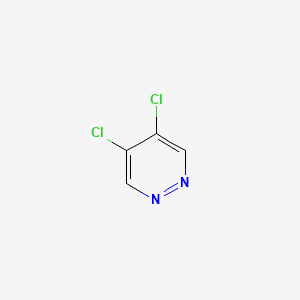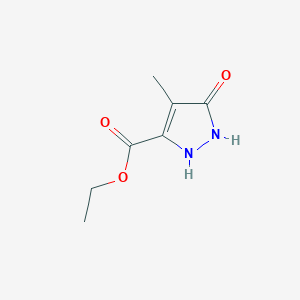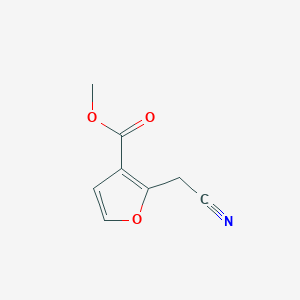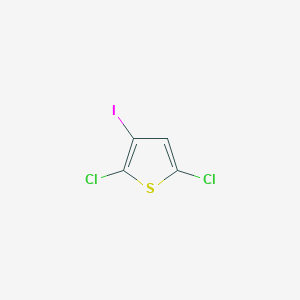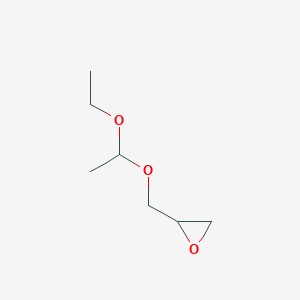
2,3-Epoxy-1-(1-ethoxyethoxy)propane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2,3-Epoxy-1-(1-ethoxyethoxy)propane” consists of a three-carbon chain with two ether groups attached to the middle carbon atom. The empirical formula is C7H14O3 , and the molecular weight is 146.18 g/mol .Physical And Chemical Properties Analysis
“2,3-Epoxy-1-(1-ethoxyethoxy)propane” is a colorless liquid. It has a molecular weight of 146.18 g/mol .Aplicaciones Científicas De Investigación
Anion Polymerization Initiator
"2,3-Epoxy-1-(1-ethoxyethoxy)propane" plays a role in the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium. This compound, synthesized from 1-chloro-3-(2′-ethoxyethoxy)-propane, serves as an anion polymerization initiator, indicating its utility in polymer chemistry and materials science (Feng, 2005).
Structural and Vibrational Analysis
The structural, electronic, and vibrational properties of similar compounds, such as 1,2–epoxy–3–phenoxy propane, have been extensively studied. These analyses, conducted through methods like FT–IR, FT–Raman, FT–NMR, and DFT calculations, reveal detailed insights into the molecular structure and potential applications in various fields, including materials science and molecular spectroscopy (Arjunan et al., 2017).
Intermediate in Non-Racemic Drug Synthesis
Research has explored the use of similar epoxy compounds as intermediates in non-racemic drug synthesis. These studies include the spontaneous resolution of racemic mixtures upon crystallization, a process that is significant for the production of enantiomerically pure substances in pharmaceutical applications (Bredikhin et al., 2005).
Dental Composite Materials
The compound has been implicated in studies focusing on dental composites. For instance, research on low viscosity dimethacrylate comonomers, related to epoxy compounds, highlights their application in improving properties of dental composites like polymerization shrinkage, water sorption, and extent of polymerization (Pereira et al., 2002).
Homogeneous and Heterogeneous Routes in Surface Modification
The compound's role in surface modification is demonstrated through studies involving its reaction with other agents, leading to the creation of chelating pendant groups. These groups, bonded to inorganic surfaces, have potential applications in cation extraction from solutions, showcasing the compound's relevance in surface chemistry and material engineering (Sales et al., 2002).
Epoxy Polymers
General studies on epoxy polymers, which may include derivatives of "2,3-Epoxy-1-(1-ethoxyethoxy)propane", have been conducted, focusing on their chemical structure, synthesis, and applications. Epoxy polymers are critical in various industries, including automotive, aerospace, and electronics due to their excellent mechanical properties and chemical resistance (Pascault & Williams, 2010).
Organic Coatings
This compound is also involved in the development of new organic coatings, particularly through the synthesis of novel epoxy resins. Such coatings have applications in protecting materials from environmental damage and corrosion, indicating its significance in materials science and industrial applications (Atta et al., 2007).
Safety And Hazards
The safety data sheet for “2,3-Epoxy-1-(1-ethoxyethoxy)propane” indicates that it is an irritant . Personal protective equipment should be used to avoid dust formation, breathing vapors, mist, or gas, and contact with skin and eyes . In case of contact, the affected area should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .
Propiedades
IUPAC Name |
2-(1-ethoxyethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOYNWCKHRXSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152950-85-1 | |
| Record name | Oxirane, 2-[(1-ethoxyethoxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152950-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80518057 | |
| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Epoxy-1-(1-ethoxyethoxy)propane | |
CAS RN |
4416-85-7 | |
| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4416-85-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




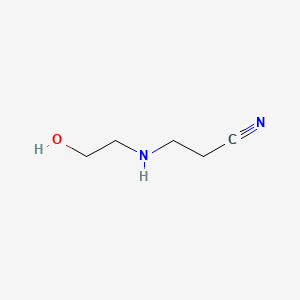
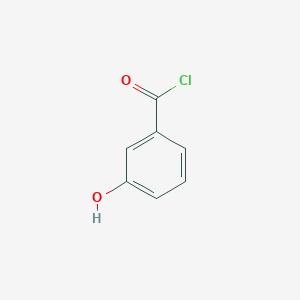
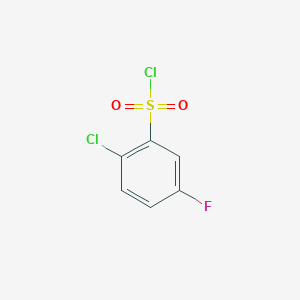
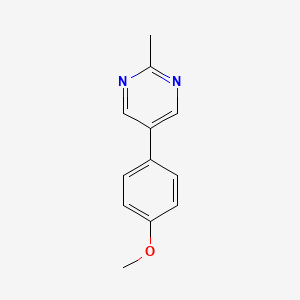
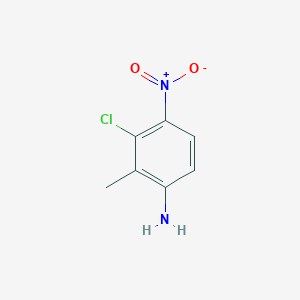
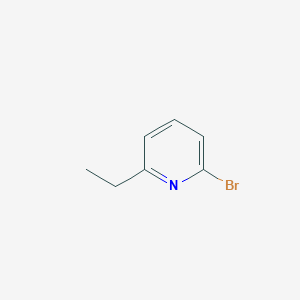
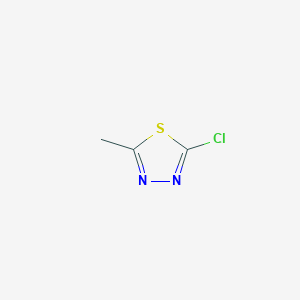
![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)
